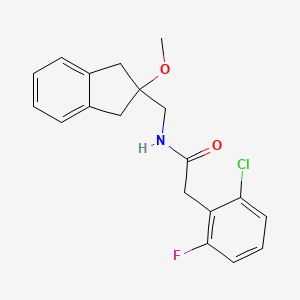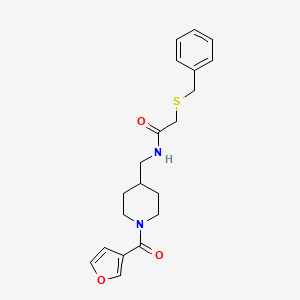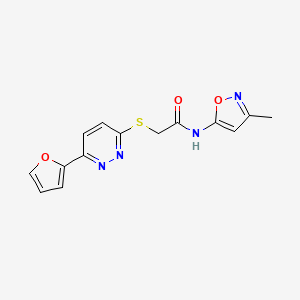
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide" involves methods that can be environmentally friendly, with good yields and mild reaction conditions. A typical approach may involve one-pot, three-component synthesis procedures, utilizing catalysts like DBU in suitable solvents such as ethanol under reflux conditions (Raju, Maram, Anitha, & Sreenivasulu, 2022).
Molecular Structure Analysis
Structural characterization of similar compounds has been achieved using techniques like H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction. These methods help in determining the crystal system, space group, and molecular interactions within the compound, providing insights into its molecular geometry and bonding configurations (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
The compound's reactivity and chemical properties may involve electrophilic substitution reactions, where different conditions lead to the modification of the furan ring or pyridine fragment, depending on the electrophilic attack. Such reactions underscore the compound's versatile chemical behavior and potential for further functionalization (El’chaninov, Achkasova, & El’chaninov, 2014).
Physical Properties Analysis
The physical properties of compounds akin to "2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide" can be elucidated through spectroscopic and crystallographic studies, which reveal their solubility, crystal structure, and intermolecular interactions. These properties are critical for understanding the compound's behavior in various environments and potential applications in material science or as chemical probes.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the influence of substituents on the compound's chemical behavior, are essential for tailoring its applications. Studies on similar compounds have shown that specific functional groups and structural motifs significantly impact their chemical properties, such as acidity constants and the ability to participate in nucleophilic addition reactions (Duran & Canbaz, 2013).
Aplicaciones Científicas De Investigación
Antioxidative Activity of Heterocyclic Compounds
Research indicates that heterocyclic compounds, such as furans, exhibit significant antioxidative activities. These activities are particularly pronounced in furans substituted with various functional groups, highlighting their potential in mitigating oxidative stress. The study by Yanagimoto et al. (2002) reveals that unsubstituted furan exhibits remarkable antioxidant activity, suggesting that furan derivatives could offer beneficial antioxidative properties in various applications, including those related to reducing oxidative stress and potentially improving health outcomes (Yanagimoto et al., 2002).
Antiprotozoal Agents
The development of antiprotozoal agents has leveraged the structural properties of furan derivatives. A study by Ismail et al. (2004) synthesizes compounds with furan components, demonstrating potent in vitro and in vivo activities against protozoal infections. The research underscores the potential of furan derivatives in contributing to the development of new treatments for diseases caused by protozoal pathogens, such as Trypanosoma and Plasmodium species (Ismail et al., 2004).
Plant Growth Stimulation
Furan derivatives also show promise in agriculture, particularly in stimulating plant growth. Pivazyan et al. (2019) explored the biological activity of new derivatives, including those containing furan rings, revealing a pronounced effect on plant growth stimulation. This research suggests the potential application of such compounds in enhancing agricultural productivity and supporting plant health (Pivazyan et al., 2019).
Versatile Bifunctional Building Blocks
The versatility of furan derivatives as bifunctional building blocks in synthesizing linear oligoheterocycles has been demonstrated. Research by Sauer et al. (2001) highlights the ability of furan-containing compounds to undergo various cycloadditions and acylating ring-opening reactions. This versatility opens up pathways to synthesizing complex heterocyclic structures, potentially useful in developing novel materials or pharmaceuticals (Sauer et al., 2001).
Propiedades
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-9-7-13(21-18-9)15-12(19)8-22-14-5-4-10(16-17-14)11-3-2-6-20-11/h2-7H,8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVQARJGOIPGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-ethyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487237.png)
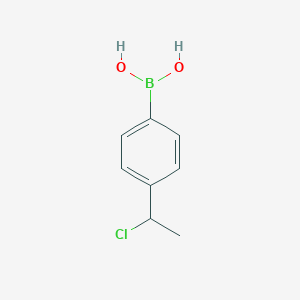
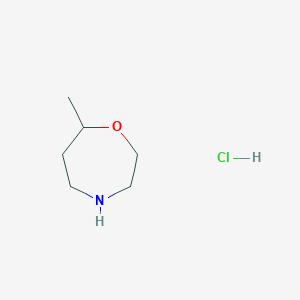

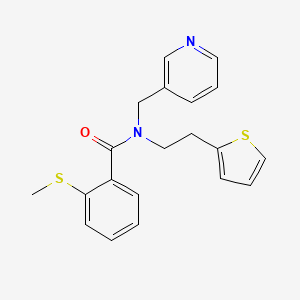
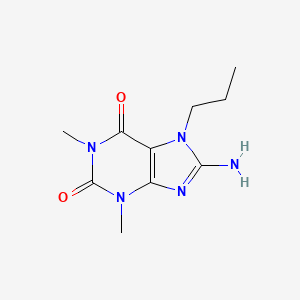
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2487249.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487250.png)
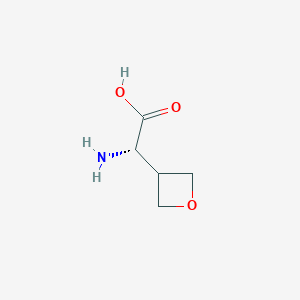
![(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2487252.png)
